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Compound of Interest

Compound Name: Multi-Leu peptide

Cat. No.: B12369711

Ac-LLLLRVKR-NH2: A Technical Guide for
Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide Ac-LLLLRVKR-NH2, a
synthetic octapeptide with a unique sequence comprising a poly-leucine hydrophobic domain
and a positively charged region. Due to the novelty of this peptide, this document synthesizes
predictive data based on its primary structure and established knowledge of similar peptide
motifs. It is intended to serve as a foundational resource for researchers initiating studies on its
structure, function, and potential therapeutic applications.

Predicted Structure and Physicochemical Properties

The primary sequence of Ac-LLLLRVKR-NH2 suggests a distinct amphipathic character, a key
determinant of its structure and potential biological activity. The N-terminal half is dominated by
four consecutive leucine (L) residues, creating a highly hydrophobic face. The C-terminal
region contains a cluster of positively charged residues: valine (V), lysine (K), and two arginines
(R). The terminal modifications, an acetyl group (Ac) at the N-terminus and an amide group
(NH2) at the C-terminus, neutralize the terminal charges, focusing the peptide's charge
distribution on the side chains of the lysine and arginine residues.
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This amphipathic nature strongly suggests the peptide will adopt a helical conformation,
particularly in membrane-mimicking environments. This predicted structure would segregate
the hydrophobic leucine residues to one side of the helix and the positively charged lysine and
arginine residues to the other. Such a structure is common in antimicrobial peptides and cell-
penetrating peptides.

Table 1: Predicted Physicochemical Properties of Ac-LLLLRVKR-NH2

Property Predicted Value Method/Rationale
Calculated from amino acid
Molecular Formula C51H99N1509 -
composition
) Calculated from amino acid
Molecular Weight 1078.46 g/mol N
composition
) Calculated using
Theoretical pl 12.0 .
computational tools
Based on the pKa of Lys and
Net Charge at pH 7.4 +3 ) )
Arg side chains
Grand Average of 0.438 Calculated using Kyte-Doolittle
Hydropathicity (GRAVY) ' scale
Based on the high propensity
Predicted Secondary Structure  a-helical of Leucine for helix formation

and amphipathic character

Potential Biological Function and Signaling
Pathways

The predicted amphipathic a-helical structure of Ac-LLLLRVKR-NH2 is a hallmark of
membrane-active peptides. The positively charged face is likely to mediate initial electrostatic
interactions with negatively charged components of cell membranes, such as the
phosphatidylglycerol and cardiolipin found in bacterial membranes or the heparan sulfate
proteoglycans on the surface of mammalian cells.
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Following this initial binding, the hydrophobic poly-leucine face could insert into the lipid bilayer,
potentially leading to membrane disruption. This mechanism is characteristic of many
antimicrobial peptides and could be a primary mode of action for Ac-LLLLRVKR-NHZ2.

Alternatively, if the peptide can translocate across the membrane without causing lysis, it could
act as a cell-penetrating peptide, delivering cargo or interacting with intracellular targets. The
specific downstream signaling pathways would depend on the cellular context and any specific
intracellular binding partners.
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Caption: Predicted signaling pathway for Ac-LLLLRVKR-NH2.

Experimental Protocols
Peptide Synthesis and Purification

Obijective: To synthesize and purify Ac-LLLLRVKR-NH2 to >95% purity.
Methodology:
e Solid-Phase Peptide Synthesis (SPPS):

o Resin: Rink Amide resin (to generate the C-terminal amide).

o Chemistry: Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) chemistry.

o Coupling: HBTU/DIPEA (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate / N,N-Diisopropylethylamine) activation.
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o N-terminal Acetylation: Acetic anhydride and DIPEA treatment after removal of the final
Fmoc group.

o Cleavage and Deprotection: Cleavage from the resin and removal of side-chain protecting
groups using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

 Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

[¢]

Column: C18 stationary phase.

Mobile Phase A: 0.1% TFA in water.

[e]

Mobile Phase B: 0.1% TFA in acetonitrile.

o

[¢]

Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

Detection: UV absorbance at 220 nm.

[e]

[e]

Fraction Collection: Collect fractions corresponding to the major peak.
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Caption: Workflow for the synthesis and purification of Ac-LLLLRVKR-NH2.

Structural Characterization

Objective: To confirm the identity and determine the secondary structure of the purified peptide.
Methodologies:

e Mass Spectrometry:
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o Technique: Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI).

o Purpose: To confirm the molecular weight of the synthesized peptide. The expected
monoisotopic mass should be observed.

e Circular Dichroism (CD) Spectroscopy:
o Purpose: To determine the secondary structure of the peptide in different environments.
o Solvents:

» Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to assess the structure in a non-
membranous environment.

» Membrane-mimicking solvents (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate
(SDS) micelles) to induce helical structure.

o Expected Spectra: A random coil conformation in agueous buffer (negative band around
198 nm) and a characteristic a-helical spectrum in membrane-mimicking environments
(positive band around 192 nm and two negative bands at approximately 208 and 222 nm).

Table 2: Expected Mass Spectrometry Data for Ac-LLLLRVKR-NH2

lon Calculated m/z
[M+H]+ 1079.47
[M+2H]2+ 540.24
[M+3H]3+ 360.49

Concluding Remarks

The peptide Ac-LLLLRVKR-NH2 represents a promising candidate for research in the fields of
antimicrobial development, cell-penetrating peptides, and biomaterials. Its distinct amphipathic
design, with a poly-leucine hydrophobic core and a cationic C-terminus, suggests a strong
propensity for membrane interaction. The experimental protocols and predictive data outlined in
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this guide provide a solid framework for initiating a comprehensive investigation into the
structure-function relationships of this novel peptide. Further studies, including antimicrobial
assays, cytotoxicity testing, and detailed structural analysis by NMR, will be crucial in
elucidating its full potential.

 To cite this document: BenchChem. [Multi-Leu peptide structure and sequence Ac-
LLLLRVKR-NH2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369711#multi-leu-peptide-structure-and-sequence-
ac-lllirvkr-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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